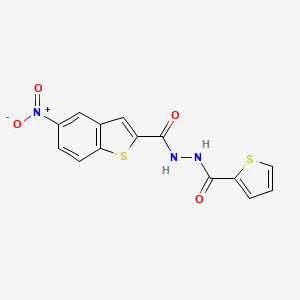

5-nitro-N'-(2-thienylcarbonyl)-1-benzothiophene-2-carbohydrazide

Description

5-Nitro-N'-(2-thienylcarbonyl)-1-benzothiophene-2-carbohydrazide is a heterocyclic compound featuring a benzothiophene core substituted with a nitro group at position 5 and a carbohydrazide moiety at position 2. This compound belongs to a class of nitroaromatic derivatives, which are often explored for their biological activities, including antimicrobial and anticancer properties, though nitro groups can also confer carcinogenic risks .

Properties

IUPAC Name |

5-nitro-N'-(thiophene-2-carbonyl)-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4S2/c18-13(11-2-1-5-22-11)15-16-14(19)12-7-8-6-9(17(20)21)3-4-10(8)23-12/h1-7H,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENSQJHXCBGYGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-nitro-N'-(2-thienylcarbonyl)-1-benzothiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a nitro group, which is known to influence its biological activity significantly. The presence of the nitro group can modulate the compound's polarity and reactivity, affecting interactions with biological targets such as proteins and enzymes.

- Chemical Formula : C12H10N4O3S

- Molecular Weight : 282.30 g/mol

1. Antimicrobial Activity

Recent studies have shown that compounds containing nitro groups exhibit potent antimicrobial properties. For instance, the nitro group in this compound has been linked to enhanced activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Studies indicate that the compound exhibits an MIC value of 0.78 μM against Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. Research indicates that it can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory pathways.

| Biological Activity | Mechanism | Reference |

|---|---|---|

| iNOS Inhibition | Reduces nitric oxide production | |

| COX-2 Inhibition | Decreases prostaglandin synthesis |

3. Antitumor Activity

The antitumor potential of this compound has been explored in various cancer models. The compound's structure allows it to interact with DNA and inhibit tumor growth.

- Mechanism : The nitro group may enhance the compound's ability to form reactive intermediates that can damage cancer cell DNA, leading to apoptosis .

Case Study 1: Antitubercular Activity

In a controlled study, researchers synthesized several derivatives of nitro-containing compounds, including this compound. The study found that modifications to the nitro group significantly impacted the efficacy against M. tuberculosis. The presence of the nitro moiety was essential for maintaining high activity levels.

Case Study 2: Anti-inflammatory Mechanisms

A study focused on the anti-inflammatory effects demonstrated that treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests its potential for treating chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Benzo[b]thiophene-2-Carbohydrazide (Simpler Derivative)

- Structure : Lacks the 5-nitro and 2-thienylcarbonyl substituents.

5-Nitro-N'-{(E)-[4-(Propan-2-yl)Phenyl]Methylidene}-1-Benzothiophene-2-Carbohydrazide

- Structure : Features a 4-isopropylphenyl substituent instead of 2-thienylcarbonyl.

5-Nitro-2-Furoic Acid Hydrazones (Furan-Based Analogues)

- Structure : Replaces benzothiophene with a furan core.

- Activity : Compound 4o (5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide) demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis .

- Key Difference : The oxygen atom in furan alters electronic properties compared to sulfur in benzothiophene, affecting interaction with biological targets.

Functional Analogues

Benzofuran Carbohydrazides

- Structure : Benzofuran core instead of benzothiophene.

- Synthesis : Similar methods involve hydrazide formation followed by condensation with aldehydes (e.g., propanal) .

- Activity : Derivatives show moderate antibacterial activity, suggesting the benzothiophene variant may have analogous applications .

Triazole Carbohydrazones

- Structure : 1,2,3-Triazole core with nitro and carbohydrazide groups.

- Activity : Evaluated for antitubercular and anticancer properties, highlighting the versatility of nitro-carbohydrazide hybrids .

Antimicrobial Potential

- The target compound’s nitro group and thienylcarbonyl substituent may enhance antimycobacterial activity, as seen in 5-nitro-2-furoic acid hydrazones .

Carcinogenicity Risks

- Nitroheterocycles : Compounds like formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide induce high incidences of forestomach tumors and leukemia in mice (21/22 tumor incidence) .

Stability and Reactivity

- The electron-withdrawing nitro group may increase stability toward hydrolysis but reduce nucleophilic reactivity at the carbohydrazide moiety.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.